molecular formula C6H5F3N2O3S B1437448 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1779983-09-3

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B1437448
CAS RN: 1779983-09-3
M. Wt: 242.18 g/mol
InChI Key: VTYWGYFPJDMHKQ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 1779983-09-3 . It has a molecular weight of 242.18 and its IUPAC name is 2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol .


Synthesis Analysis

The synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, particularly the yield of trifluoromethyl-substituted heterocycle was increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule .


Chemical Reactions Analysis

The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium . The lactam structure of the synthesized heterocycles was established by X-ray structural analysis, as well as by IR and NMR spectroscopy .

It should be stored at refrigerated temperatures .

Scientific Research Applications

  • Chemical Synthesis and Biological Activity :

    • Charlson (1973) discovered that compounds related to methanesulfonylation, similar in structure to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, exhibit antitumor and antibacterial activities, and are effective in preventing anaphylactic shock in mice (Charlson, 1973).
    • Swarbrick et al. (2009) identified a series of compounds, including ones structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, as potent and selective cyclooxygenase-2 inhibitors (Swarbrick et al., 2009).
    • Watanabe et al. (1997) synthesized methanesulfonamide pyrimidine-substituted compounds, demonstrating their efficacy as inhibitors of the enzyme HMG-CoA reductase (Watanabe et al., 1997).
  • Green Chemistry and Intermediate Synthesis :

    • Gilbile et al. (2017) described the modified synthesis of a compound structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, highlighting its application in green chemistry and its role as an intermediate in the synthesis of other chemicals (Gilbile et al., 2017).
  • Pharmacological Applications :

    • Beijer et al. (1998) explored the use of compounds like 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol in pharmacology, particularly in the context of their strong dimerization capabilities via hydrogen bonding, which is important for drug design (Beijer et al., 1998).
  • Synthetic Chemistry :

    • Craig et al. (2000) utilized compounds related to methanesulfonyl pyrimidines in synthetic chemistry, specifically in the synthesis of pyrrolidines via cyclisation reactions (Craig et al., 2000).
    • Niknam et al. (2006) employed methanesulfonic acid, which is structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, in the oxidation of 1,4-dihydropyridines to pyridine derivatives (Niknam et al., 2006).

properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWGYFPJDMHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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